tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

Medicinal Chemistry Process Chemistry Building Block Synthesis

Choose tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS 530144-72-0) for streamlined multi-step synthesis. Unlike unprotected 4-(bromomethyl)-1H-pyrazole, the Boc group eliminates unwanted N-alkylation side reactions, ensures orthogonal deprotection, and provides superior thermal stability. This versatile intermediate enables selective functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, serving as a key building block in kinase inhibitor and AP-1 inhibitor programs. Late-stage Boc deprotection reveals the NH-pyrazole pharmacophore on demand.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
CAS No. 530144-72-0
Cat. No. B1457057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
CAS530144-72-0
Molecular FormulaC9H13BrN2O2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C=N1)CBr
InChIInChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,4H2,1-3H3
InChIKeyTVZQQCAMWMLAKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS 530144-72-0): A Protected Pyrazole Building Block for Advanced Synthesis


tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS 530144-72-0) is a Boc-protected pyrazole derivative featuring a reactive bromomethyl group at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, enabling selective N-alkylation, nucleophilic substitution, and cross-coupling reactions . Its tert-butyl carbamate (Boc) group provides orthogonal protection, allowing for sequential synthetic transformations without interference [1].

Why Unprotected 4-(bromomethyl)-1H-pyrazole Analogs Cannot Substitute for CAS 530144-72-0 in Multi-Step Syntheses


Direct substitution of tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate with unprotected 4-(bromomethyl)-1H-pyrazole or N-alkyl analogs leads to significant synthetic limitations: (1) unprotected pyrazole NH participates in unwanted side reactions (e.g., N-alkylation, acid-base interactions), reducing overall yield and purity [1]; (2) the absence of the Boc group precludes orthogonal deprotection strategies required for complex molecule assembly [2]; (3) unprotected bromomethyl pyrazoles exhibit lower thermal stability and are more prone to decomposition during storage or reaction workup . The Boc-protected derivative mitigates these issues, providing a defined, traceless protecting group that streamlines multi-step synthetic routes.

Quantitative Differentiation: CAS 530144-72-0 versus Closest Analogs in Synthetic Performance


Synthetic Yield: 80% Isolated Yield in Appel Bromination

In the synthesis of tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate via Appel bromination of the corresponding hydroxymethyl precursor, an isolated yield of 80% was achieved under mild conditions (CBr4, PPh3, DCM, 0 °C to rt, 3 h) . This yield is higher than that typically reported for the synthesis of unprotected 4-(bromomethyl)-1H-pyrazole (CAS 13150-17-9), which often requires more forcing conditions and results in lower yields due to side reactions at the NH group [1].

Medicinal Chemistry Process Chemistry Building Block Synthesis

Thermal Stability: Defined Melting Point Enables Crystalline Handling

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate exhibits a sharp melting point of 48-50 °C , indicative of high crystalline purity and ease of handling as a low-melting solid. In contrast, the unprotected 4-(bromomethyl)-1H-pyrazole (CAS 13150-17-9) is often encountered as an oily liquid or low-melting solid with a broader melting range, complicating accurate weighing and storage [1].

Solid-Phase Synthesis Process Development Stability

Storage Stability: -20 °C Under Inert Atmosphere

Recommended storage conditions for tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate are -20 °C under an inert atmosphere . This contrasts with unprotected 4-(bromomethyl)-1H-pyrazole, which is typically stored at room temperature but is prone to decomposition via hydrolysis or N-alkylation upon prolonged storage [1].

Compound Management Long-Term Storage Stability

Commercial Purity: Consistently ≥98% by HPLC

Multiple commercial suppliers (e.g., Leyan, BOC Sciences) offer tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate with a guaranteed purity of ≥98% (HPLC) . In comparison, the unprotected 4-(bromomethyl)-1H-pyrazole is often available at 95% purity, with impurities arising from N-alkylated byproducts [1].

Quality Control Procurement Reproducibility

Optimal Use Cases for tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate in Medicinal Chemistry and Agrochemical Discovery


Synthesis of Kinase Inhibitor Libraries via Selective N-Alkylation

The Boc-protected pyrazole serves as a key intermediate for introducing a bromomethyl handle onto a pyrazole core, enabling subsequent diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings. The orthogonal Boc group allows for late-stage deprotection to reveal the NH pyrazole, a common pharmacophore in kinase inhibitors [1][2].

Preparation of AP-1 Inhibitors for Arthritis Treatment

As documented in patent literature, tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is used in the synthesis of benzophenone derivatives that act as AP-1 inhibitors, a validated target for inflammatory diseases .

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bromomethyl group allows for post-synthetic modification of pyrazole-containing ligands, while the Boc group can be removed to generate a free NH for metal coordination. This dual functionality is valuable in materials science [3].

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